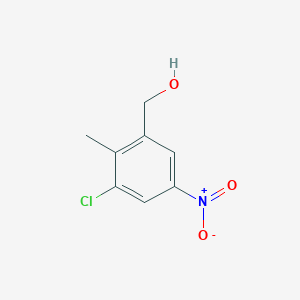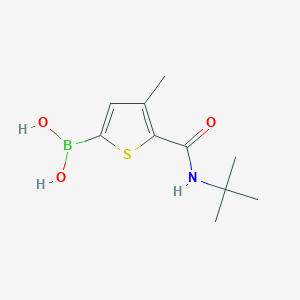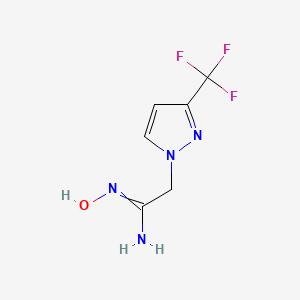![molecular formula C15H12N2O3S B13929069 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core, with an ethanone moiety at the 6-position. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.
Introduction of the Phenylsulfonyl Group: This step involves sulfonylation reactions where a phenylsulfonyl chloride is reacted with the pyrrolo[2,3-b]pyridine intermediate under basic conditions.
Attachment of the Ethanone Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolo[2,3-b]pyridine core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-(Phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one: This compound has a similar structure but lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
1-(6-bromopyridin-2-yl)ethan-1-one:
N-arylsulfonyl-3-acetylindole derivatives: These compounds share the sulfonyl and ethanone functionalities but have an indole core, which can result in different biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N2O3S |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-6-yl]ethanone |
InChI |
InChI=1S/C15H12N2O3S/c1-11(18)14-8-7-12-9-10-17(15(12)16-14)21(19,20)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
VBFSSJFEJLQABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


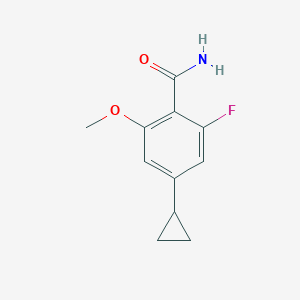
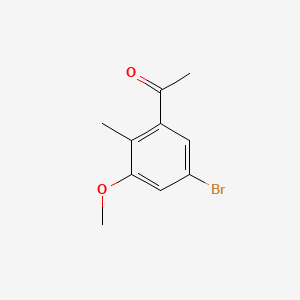
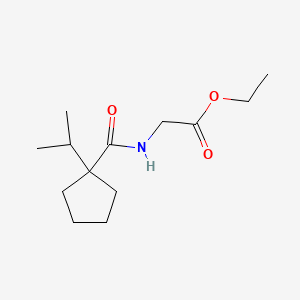
![6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
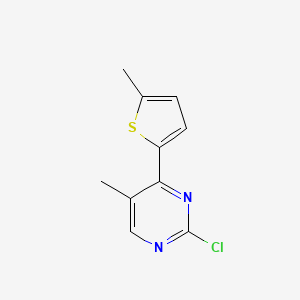
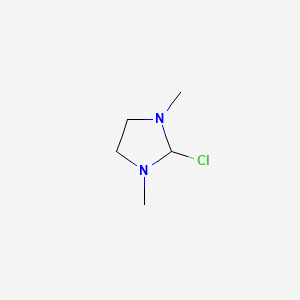
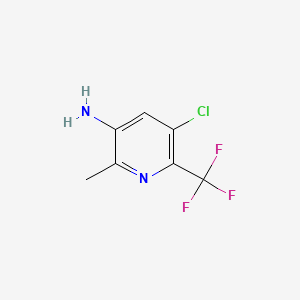
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
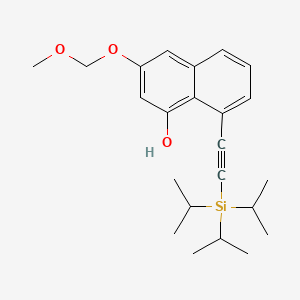
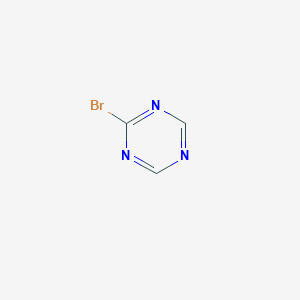
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
